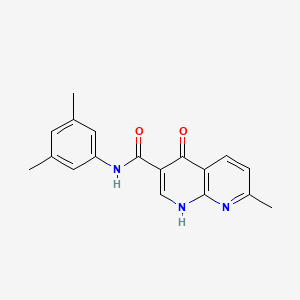

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

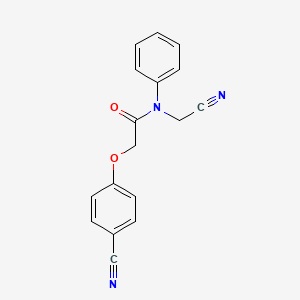

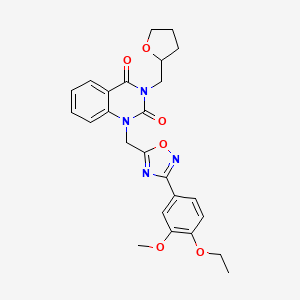

The compound “N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocyclic compound . The presence of the carboxamide group (-CONH2) and the dimethylphenyl group (C6H3(CH3)2) suggest that this compound may have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine core would likely contribute to the compound’s aromaticity, while the carboxamide and dimethylphenyl groups could influence its polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The naphthyridine core, being aromatic, might be involved in electrophilic aromatic substitution reactions . The carboxamide group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Cytotoxic Activity

One area of research involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally related to the specified chemical. These compounds have shown significant cytotoxic activity against several cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some derivatives exhibited potent cytotoxic effects, with IC(50) values less than 10 nM, indicating their potential as anticancer agents. Further, some of these compounds demonstrated curative effects in vivo against colon 38 tumors in mice, highlighting their therapeutic potential (Deady et al., 2003).

NK(1) Receptor Antagonists

Another study focused on axially chiral 1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK(1) receptor antagonists. These compounds, synthesized to include various cyclic analogues, exhibited remarkable NK(1) antagonistic activities both in vitro and in vivo. They showed significant potential for treating bladder function disorders, including effects on distension-induced rhythmic bladder contractions and bladder volume thresholds in guinea pigs. This research underscores the compound's utility in developing new treatments for bladder dysfunctions (Natsugari et al., 1999).

Antibacterial Agents

Further, derivatives of 1,8-naphthyridine have been synthesized and evaluated for their antibacterial activity. These studies have led to the development of compounds with significant activity against various bacterial infections. For instance, pyridonecarboxylic acids as antibacterial agents have shown that certain 7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives possess greater antibacterial efficacy than enoxacin, a well-known antibacterial drug. This indicates the compound's potential as a basis for developing new antibacterial medications (Egawa et al., 1984).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds to the endogenous opioid peptide dynorphin .

Mode of Action

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide acts as a potent, selective, short-acting antagonist of the KOR . It has a high selectivity for the KOR over the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) .

Biochemical Pathways

The compound’s antagonistic action on the KOR can affect various biochemical pathways. The KOR is involved in pain perception, consciousness, motor control, and mood . By blocking the KOR, the compound can potentially alter these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide include a relatively long half-life of 30 to 40 hours . It is taken orally, and it readily crosses the blood-brain barrier to produce central effects . Its bioavailability is around 25% .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of KOR activity. By acting as a KOR antagonist, the compound can inhibit the effects of endogenous dynorphin, potentially leading to alterations in pain perception, mood, and other KOR-mediated functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. For instance, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other substances in the body, such as food or other drugs, can impact the compound’s bioavailability and efficacy .

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-10-6-11(2)8-13(7-10)21-18(23)15-9-19-17-14(16(15)22)5-4-12(3)20-17/h4-9H,1-3H3,(H,21,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHBOOOCQSQGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)

![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)